2-(Aminomethyl)-4-nitrophenol hydrochloride

描述

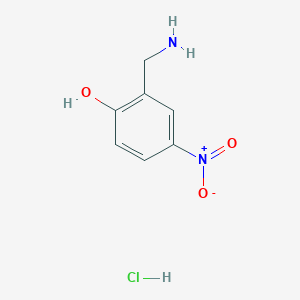

2-(Aminomethyl)-4-nitrophenol hydrochloride is an organic compound that features both an amino group and a nitro group attached to a phenol ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-nitrophenol hydrochloride typically involves the nitration of 2-(Aminomethyl)phenol followed by the introduction of the hydrochloride group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the phenol ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.

化学反应分析

Types of Reactions

2-(Aminomethyl)-4-nitrophenol hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The phenolic hydroxyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 2-(Aminomethyl)-4-aminophenol.

Substitution: Formation of alkylated or acylated phenol derivatives.

科学研究应用

Synthesis of Dyes and Pigments

2-Amino-4-nitrophenol serves as an important intermediate in the synthesis of azo dyes, which are widely used in textile and food industries. Its ability to form colored compounds through diazotization reactions makes it valuable in dye manufacturing.

Fungicidal Properties

Research has demonstrated that this compound exhibits significant fungicidal activity against various phytopathogenic fungi. Studies indicate that derivatives of 2-amino-4-nitrophenol can inhibit the growth of fungi such as Rhizoctonia solani and Bipolaris sorokiniana. This property is attributed to its interaction with fungal metabolic pathways, disrupting normal biological processes.

Pharmaceutical Applications

The compound is under investigation for potential use in pharmaceuticals due to its biological activity. It has shown promise as a saluretic agent, which can influence fluid balance and blood pressure regulation . Furthermore, its derivatives are being explored for their therapeutic effects against certain diseases.

Industrial Uses

In addition to its role in dye production, 2-amino-4-nitrophenol is utilized in the formulation of hair dyes, particularly semi-permanent and permanent coloring products. Its chemical properties allow for effective color retention and stability during application .

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of 2-amino-4-nitrophenol. Notably:

- In a study involving Fischer 344/N rats and B6C3F1 mice, doses of the compound were administered via gavage over a period, revealing adverse effects such as renal toxicity at higher doses .

- Long-term studies indicated potential carcinogenic effects, particularly transitional-cell carcinomas observed in treated rats, raising concerns about its safety in consumer products .

Case Studies

作用机制

The mechanism of action of 2-(Aminomethyl)-4-nitrophenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitro groups can participate in various biochemical pathways, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

2-(Aminomethyl)-4-aminophenol: Similar structure but with an amino group instead of a nitro group.

2-(Aminomethyl)-5-nitrophenol: Similar structure but with the nitro group at a different position.

2-(Aminomethyl)-4-nitroaniline: Similar structure but with an aniline group instead of a phenol group.

Uniqueness

2-(Aminomethyl)-4-nitrophenol hydrochloride is unique due to the presence of both an amino group and a nitro group on the phenol ring, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

生物活性

2-(Aminomethyl)-4-nitrophenol hydrochloride, also known as 2-amino-4-nitrophenol (CAS No. 99-57-0), is a chemical compound that has garnered attention for its diverse biological activities and potential applications in various fields, including pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity studies, and mutagenic effects.

This compound is a derivative of nitrophenol characterized by the presence of an amino group and a nitro group on the aromatic ring. Its structure allows it to participate in various chemical reactions, such as oxidation and reduction, which can influence its biological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C7H8ClN3O3 |

| Molecular Weight | 203.6 g/mol |

| CAS Number | 7383-11-1 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, leading to significant physiological effects.

- Enzyme Inhibition : It has been reported to inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Binding : The compound may bind to specific receptors, altering their activity and influencing cellular responses.

Toxicological Studies

Numerous studies have investigated the toxicological effects of this compound in animal models.

Acute Toxicity

In acute toxicity studies, the compound was administered to Fischer 344/N rats and B6C3F1 mice at varying doses. Observations included:

- Survival Rates : High doses (≥250 mg/kg) resulted in decreased survival rates among male rats.

- Clinical Signs : Symptoms such as diarrhea were noted in treated groups, particularly at higher doses .

Chronic Toxicity

Long-term exposure studies revealed significant findings:

- Nephropathy : Male rats exhibited renal tubular degeneration and increased incidences of renal-cell adenomas at elevated doses .

- Carcinogenicity : Evidence suggested some carcinogenic activity in male rats but not in female rats or mice .

Mutagenicity

The mutagenic potential of this compound has been evaluated through various assays:

- Salmonella Assays : The compound was mutagenic in Salmonella typhimurium strains TA98 and TA100 with metabolic activation .

- Chromosomal Aberrations : Induced sister chromatid exchanges and chromosomal aberrations were observed in Chinese hamster ovary cells .

Case Studies

- Study on Renal Effects : In a two-year study involving F344/N rats, significant renal effects were observed at doses as low as 125 mg/kg, with a notable increase in renal tumors among male subjects .

- Mutagenicity Assessment : Another study demonstrated that while 2-(Aminomethyl)-4-nitrophenol did not induce mutations in certain bacterial strains, it showed mutagenic properties under specific conditions, highlighting the need for careful handling and risk assessment when using this compound .

属性

IUPAC Name |

2-(aminomethyl)-4-nitrophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3.ClH/c8-4-5-3-6(9(11)12)1-2-7(5)10;/h1-3,10H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEWUQSDFWXWQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585804 | |

| Record name | 2-(Aminomethyl)-4-nitrophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7383-11-1 | |

| Record name | 2-(Aminomethyl)-4-nitrophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。